Hydrazine-d4 monodeuterate

概要

説明

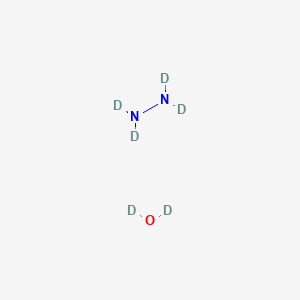

Hydrazine-d4 monodeuterate is a deuterated form of hydrazine, characterized by the presence of deuterium atoms. It is a colorless, flammable, and highly reactive liquid with a pungent odor. The molecular formula for this compound is ND2ND2 · D2O, and it has a molecular weight of 56.10 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: Hydrazine-d4 monodeuterate can be synthesized through the reaction of hydrazine with deuterium oxide (D2O). The reaction typically involves the exchange of hydrogen atoms in hydrazine with deuterium atoms from deuterium oxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity deuterium oxide and hydrazine. The process is carried out in specialized reactors designed to handle the highly reactive nature of hydrazine. The reaction is monitored to ensure the desired isotopic purity of the final product, which is typically around 98 atom % D .

化学反応の分析

Oxidation Reactions

Hydrazine-d4 monodeuterate participates in oxidation reactions, producing nitrogen gas (N₂) and deuterium oxide (D₂O). Key pathways include:

In catalytic decomposition (e.g., iridium-alumina catalysts), it forms NH₃, N₂, and D₂ through parallel pathways:

Reaction 2 dominates at high temperatures (>800°C) .

Reduction Reactions

As a strong reducing agent, this compound transfers deuterium in redox processes:

Substitution Reactions

Deuterium substitution enhances mechanistic studies:

- Carbamate Formation : Reacts with CO₂ to form hydrazine mono-/di-carbamates:

NMR studies confirm dynamic equilibrium between mono- and di-carbamates . - Cross-Coupling : Palladium-catalyzed coupling with aryl halides forms deuterated aryl hydrazines:

Rate-limiting deprotonation by KOH enables low Pd loadings (100 ppm) .

Acid-Base Behavior

This compound exhibits weak basicity:

- pKₐ : ~5.9 (vs. 8.1 for non-deuterated hydrazine) .

Deuterium substitution stabilizes the conjugate acid, slightly increasing basicity.

Kinetic Isotope Effects (KIE)

Deuteration alters reaction kinetics:

- N–H vs. N–D Bond Cleavage : KIE values range from 2–10 in H-abstraction reactions .

- Catalytic Decomposition : Deuterated hydrazine shows 15–20% slower decomposition rates compared to non-deuterated analogs .

Comparative Reactivity with Non-Deuterated Hydrazine

| Property | This compound | Hydrazine (N₂H₄) |

|---|---|---|

| Density (g/mL) | 1.156 | 1.021 |

| Boiling Point (°C) | 120.1 | 113.5 |

| Isotopic Purity | 98 atom % D | N/A |

| Reaction Rate with CO₂ | Slower (KIE ≈ 3) | Faster |

科学的研究の応用

Hydrazine-d4 monodeuterate has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of deuterium-labeled compounds, which are valuable in tracing reaction mechanisms and studying kinetic isotope effects.

Biology: In biological research, it is used to study the metabolism of hydrazine and its derivatives, providing insights into biochemical pathways.

Medicine: It is employed in the development of new drugs, particularly in the study of drug metabolism and pharmacokinetics.

作用機序

The mechanism of action of Hydrazine-d4 monodeuterate involves its ability to participate in redox reactions. As a reducing agent, it donates electrons to other molecules, thereby reducing them. The molecular targets and pathways involved in its action include interactions with metal ions, oxidizing agents, and other reactive species. These interactions lead to the formation of various products, depending on the specific reaction conditions .

類似化合物との比較

Hydrazine-d4 monodeuterate can be compared with other deuterated hydrazine compounds, such as:

Hydrazine-d2: Contains two deuterium atoms instead of four.

Hydrazine-d6: Contains six deuterium atoms, providing different isotopic labeling.

Hydrazine-d8: Fully deuterated hydrazine with eight deuterium atoms.

Uniqueness: this compound is unique due to its specific isotopic composition, which makes it particularly useful in studies requiring precise isotopic labeling. Its balanced deuterium content allows for detailed analysis of reaction mechanisms and kinetic isotope effects .

生物活性

Hydrazine-d4 monodeuterate, a deuterated form of hydrazine, has gained attention in various fields of scientific research due to its unique isotopic properties and biological activity. This article explores the biological implications, mechanisms of action, and research findings associated with this compound.

Overview of this compound

This compound (molecular formula: ND2ND2 · D2O) is characterized by the substitution of hydrogen atoms with deuterium, resulting in a compound that exhibits distinct chemical and biological properties compared to its non-deuterated counterpart. Its molecular weight is 56.10 g/mol, and it is primarily utilized in biochemical studies to trace metabolic pathways and reaction mechanisms due to its isotopic labeling capabilities.

The biological activity of this compound is largely attributed to its ability to participate in redox reactions. As a reducing agent, it can donate electrons to various biological molecules, influencing cellular processes. The interactions with metal ions and oxidizing agents result in the formation of different products, which can affect cellular metabolism and signaling pathways.

Biological Applications

This compound has several applications in biological research:

- Metabolic Studies : It is used to investigate the metabolism of hydrazine and its derivatives, providing insights into biochemical pathways.

- Drug Development : The compound plays a role in pharmacokinetic studies, aiding in the understanding of drug metabolism.

- Synthesis of Deuterium-labeled Compounds : It serves as a reagent in synthesizing compounds labeled with deuterium for tracing studies .

Case Studies and Experimental Data

-

Antimicrobial Activity :

A study assessed various hydrazine derivatives, including this compound, for their antimicrobial properties. The compounds were tested against standard microbial strains, showing significant inhibition of growth at concentrations ranging from 0.01 to 1250 µmol/L. The results indicated potential antiproliferative effects on specific cell lines (L929 mouse fibroblast and EA.hy926 human umbilical vein cells) . -

Kinetic Studies :

Kinetic analyses demonstrated that this compound participates in palladium-catalyzed coupling reactions with aryl halides. This research revealed that the rate-limiting step involves the deprotonation of a hydrazine-bound arylpalladium(II) complex, highlighting its utility in synthetic organic chemistry . -

Chemical Reactivity :

The compound undergoes various chemical reactions such as oxidation and reduction. For instance, when reacted with oxidizing agents like hydrogen peroxide, it produces nitrogen gas and water, showcasing its reactivity profile .

Comparative Analysis

| Compound | Deuteration Level | Key Applications |

|---|---|---|

| Hydrazine-d4 | Four deuterium | Metabolic studies, drug development |

| Hydrazine-d2 | Two deuterium | Similar applications with less precision |

| Hydrazine-d6 | Six deuterium | More extensive labeling for complex studies |

| Hydrazine-d8 | Fully deuterated | Specialized applications in isotopic studies |

This compound's unique isotopic composition makes it particularly valuable for precise isotopic labeling in biochemical research compared to other hydrazines.

特性

IUPAC Name |

deuterated water;1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584458 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.098 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102096-80-0 | |

| Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102096-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。